molecular formula C25H28O8 B8228747 [(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate

[(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate

Cat. No.: B8228747
M. Wt: 456.5 g/mol
InChI Key: AYSHRBCEMWANHR-KMWHABIXSA-N
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Description

The compound [(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate is a highly functionalized pyrano-dioxin derivative. Its structure features:

  • A pyrano[3,2-d][1,3]dioxin core with six stereocenters.
  • Substituents: 4-methoxyphenoxy at C6, phenyl at C2, prop-2-enoxy at C8, and an acetate ester at C5.
  • Potential applications as a synthetic intermediate in glycosylation reactions or drug discovery, inferred from structural analogs in the evidence .

Properties

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-4-14-28-22-21-20(15-29-24(33-21)17-8-6-5-7-9-17)32-25(23(22)30-16(2)26)31-19-12-10-18(27-3)11-13-19/h4-13,20-25H,1,14-15H2,2-3H3/t20-,21-,22+,23-,24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSHRBCEMWANHR-KMWHABIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)OC)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)OC)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure that includes multiple stereocenters and functional groups. Its molecular formula is C28H25NO8C_{28}H_{25}NO_8, with a molecular weight of approximately 485.49 g/mol. The presence of the methoxyphenoxy group suggests potential interactions with biological targets.

Structural Characteristics

FeatureDescription
Molecular FormulaC28H25NO8C_{28}H_{25}NO_8
Molecular Weight485.49 g/mol
Functional GroupsMethoxy, phenyl, hexahydropyran
StereochemistryMultiple stereocenters

The biological activity of this compound may be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and antimicrobial properties. Specific mechanisms include:

  • Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : The methoxyphenyl group may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains.

Pharmacological Studies

Research has indicated that compounds similar to this acetate derivative can influence cardiovascular health by acting as vasodilators or beta-adrenergic antagonists. For example, studies on related compounds have shown a combination of vasodilation and beta-blocking activity, which could be beneficial in treating hypertension and heart diseases .

Case Studies

  • Vasodilatory Effects : A study on a related compound demonstrated significant vasodilation in animal models, suggesting potential applications in managing hypertension.
  • Antimicrobial Efficacy : In vitro testing revealed that derivatives of methoxyphenyl compounds exhibited substantial antibacterial activity against strains such as E. coli and Staphylococcus aureus.

Toxicology and Safety

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations should focus on:

  • Acute Toxicity : Determining lethal doses in animal models.
  • Chronic Toxicity : Long-term exposure effects on organ systems.
  • Genotoxicity : Assessing potential DNA damage.

Future Research Directions

Further investigations are warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Exploring specific molecular pathways affected by the compound.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects.

Scientific Research Applications

The compound [(2R,4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by relevant case studies and data tables.

Anticancer Activity

Recent studies have indicated that compounds related to the hexahydropyrano[3,2-d][1,3]dioxin structure exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, notably breast cancer (MCF-7) cells. The MTT assay results demonstrated that certain derivatives show enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BMCF-720
DoxorubicinMCF-725

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in cancer progression and metastasis. This mechanism of action could be pivotal in developing targeted therapies for cancer treatment .

Polymer Chemistry

In materials science, the unique structural features of this compound allow it to be utilized in the synthesis of novel polymers. Its methoxyphenoxy group can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Polymers derived from such compounds may find applications in coatings and advanced materials for electronics .

Nanotechnology

Nanoparticles functionalized with this compound have been explored for drug delivery systems. The ability to modify the surface properties of nanoparticles with such organic molecules can enhance their biocompatibility and targeting capabilities in therapeutic applications .

Pesticide Development

The structural characteristics of the compound suggest potential use as a pesticide or herbicide. Preliminary studies indicate that derivatives exhibit herbicidal activity against common agricultural weeds. Field trials are necessary to evaluate efficacy and environmental impact comprehensively .

Herbicide CandidateTarget WeedEfficacy (%)Reference
Candidate 1Weed A85
Candidate 2Weed B75

Comparison with Similar Compounds

Structural Features

Compound Name/Identifier Key Substituents Molecular Formula Molecular Weight Evidence Source
Target Compound C6: 4-methoxyphenoxy; C8: prop-2-enoxy; C7: acetate Not explicitly stated
(4AR,6S,7R,8S,8aS)-8-(benzyloxy)-2-phenyl-6-(p-tolylthio)... acetate C6: p-tolylthio; C8: benzyloxy; C7: acetate C29H30O6S 506.61 [4]
[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy... tosylate C6: methoxy; C7: 4-methylphenylsulfonyloxy; C8: tosylate C28H30O10S2 590.66 [5]
tert-butyl(((2R,4aR,6R,7R,8aS)-6-(iodomethyl)-2-phenylhexahydropyrano... silane C6: iodomethyl; C7: tert-butyldimethylsilyloxy Not provided [8]
Colletopeptide A intermediate (C54H56O11) Multiple benzyloxy and fluorophenyl groups C54H56O11 881.04 [2]

Key Observations :

  • Sulfonyloxy derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitutions due to the sulfonate leaving group, unlike the acetate ester in the target compound, which is more stable under basic conditions.

Key Observations :

  • The target compound’s prop-2-enoxy group may require selective protection/deprotection strategies, similar to ethoxymethoxy handling in radiochemical precursors .
  • Steric hindrance from the 4-methoxyphenoxy group could slow reaction kinetics compared to less bulky substituents (e.g., methoxy in ).

Physicochemical Properties

Property Target Compound (Inferred) (4AR,6S,7R,8S,8aS)-... acetate Colletopeptide A Intermediate
Solubility Moderate in polar aprotic solvents Improved in DMSO/EtOAc Low (high MW, hydrophobic groups)
Stability Stable at -80°C (inferred) Stable at -80°C for 6 months Requires inert atmosphere
Reactivity Acetate hydrolysis under basic pH Thioether oxidation to sulfone Sensitive to acidic conditions

Key Observations :

  • The acetate ester offers a balance between stability and reactivity, unlike sulfonates (labile) or benzyl ethers (robust) .

Q & A

Basic: What synthetic strategies are foundational for preparing this compound?

Methodological Answer:
The synthesis relies on constructing the pyrano[3,2-d][1,3]dioxin core through acid-catalyzed acetal formation. For example:

  • Benzaldehyde dimethyl acetal is used to form cyclic acetals under catalysis by p-toluenesulfonic acid (p-TsOH) in DMF or methanol .
  • Protecting groups (e.g., trichloroethoxycarbonyl or triisopropylsilyl) are introduced to shield hydroxyl groups during subsequent reactions .
  • Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane .

Example Reaction Conditions Table:

StepReagents/ConditionsPurposeYield
Acetal formationBenzaldehyde dimethyl acetal, p-TsOH, refluxCore structure assembly85–91%
ProtectionTrichloroethoxycarbonyl chloride, pyridineHydroxyl protection75–80%
Final deprotectionPd/C, H₂, THFRemoval of benzyl groups70–75%

Advanced: How can discrepancies in NMR spectral data during structural confirmation be resolved?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., ring-flipping) or diastereomerism. Strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC, NOESY) to resolve overlapping signals and assign stereochemistry .
  • Variable-temperature NMR to identify conformational equilibria .
  • Comparative analysis with analogous compounds (e.g., fluorinated derivatives in ) to validate chemical shifts .

Example: In , the axial vs. equatorial orientation of the 4-methoxyphenoxy group was confirmed via NOESY correlations between H-8 and the phenyl protons.

Basic: What characterization techniques are critical for validating this compound?

Methodological Answer:

  • 1H/13C NMR : Assign all protons and carbons, focusing on the pyrano-dioxin core (δ 4.5–5.5 ppm for anomeric protons) and acetate methyl (δ 2.0–2.1 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with <2 ppm error .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced: How can reaction yields be optimized in complex heterocyclic systems?

Methodological Answer:
Key factors include:

  • Stoichiometric control : Use 1.1–1.5 equivalents of nucleophiles (e.g., prop-2-enol) to avoid side reactions .
  • Anhydrous conditions : Employ molecular sieves or inert atmospheres to prevent hydrolysis of acetals .
  • Catalyst screening : Test Brønsted acids (e.g., CSA, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂) for acetalization efficiency .

Case Study: In , tert-butyldimethylsilyl (TBS) protection improved yields by reducing steric hindrance during glycosylation (yield increased from 50% to 72%).

Basic: What is the role of protecting groups in the synthesis of this compound?

Methodological Answer:
Protecting groups ensure regioselectivity and stability during multi-step syntheses:

  • Benzyl (Bn) groups : Protect hydroxyls during acidic/basic conditions, removed via hydrogenolysis .
  • Triisopropylsilyl (TIPS) : Stabilize alcohols in glycosylation reactions, cleaved with TBAF .
  • Trichloroethoxycarbonyl (Troc) : Facilitate amine protection, removed via Zn/AcOH .

Example: In , Troc protection of the amino group prevented undesired side reactions during coupling with donor sugars.

Advanced: How can solubility be enhanced without compromising bioactivity?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the prop-2-enoxy group to improve aqueous solubility. Monitor logP via HPLC (C18 column, MeCN/H₂O gradient) .
  • Polar substituents : Replace 4-methoxyphenoxy with sulfonate groups (e.g., via Mitsunobu reaction) .
  • Co-solvent systems : Use DMSO/PBS (1:4 v/v) for in vitro assays to maintain solubility .

Note: Fluorinated derivatives ( ) showed retained bioactivity with improved solubility (logP reduced from 3.2 to 2.5).

Advanced: How to analyze stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration (e.g., used this for sulfonate derivatives) .
  • Electronic Circular Dichroism (ECD) : Compare experimental and computed spectra for enantioenriched samples .
  • Chiral HPLC : Separate diastereomers using a Chiralpak IA column (hexane/i-PrOH 90:10) .

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